Tanshinlactone
Overview
Description
Mechanism of Action
Target of Action
Tanshinlactone, a derivative of tanshinones, has been found to exhibit potent and selective activity against various human tumor lines It’s known that tanshinones, the parent compounds, have a broad spectrum of targets, including various cancer cell lines .
Biochemical Pathways
This compound, like other tanshinones, is synthesized via the MEP/DOXP pathway . Key enzymes such as SmCPS are responsible for establishing their molecular scaffolds and stereospecificity
Pharmacokinetics
It’s known that tanshinones, in general, have poor oral bioavailability . Chemical modifications and novel formulations have been made to address this issue .
Result of Action
This compound has shown potent and selective activity against various human tumor lines . It’s also known that tanshinones, including this compound, exhibit antitumor activity by affecting multiple cellular processes and molecular targets .
Action Environment
It’s known that the efficacy of tanshinones can vary greatly due to lack of uniformity of solvent vehicles and routes of administration .
Biochemical Analysis
Biochemical Properties
Tanshinlactone’s unique structural characteristics and promising biological activities have attracted the interest of many synthetic chemists . Its biosynthetic pathway correlates with the MEP/DOXP pathway, and many key enzymes, such as SmCPS, are responsible for establishing its molecular scaffolds and stereospecificity .
Cellular Effects
This compound and its analogs exhibit interesting and broad antitumor activity in various cell and animal models . Most recently, the this compound analog neo-tanshinlactone has shown potent and selective activity against breast cancer .
Molecular Mechanism
It is known that it interacts with various biomolecules, potentially leading to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
It is known that this compound and its analogs exhibit interesting and broad antitumor activity in various cell and animal models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It has been found that certain analogs of this compound showed the highest cancer cell line selectivity, being approximately 100–250-fold more potent against SK-BR-3 (ED50 0.28 and 0.44 μM, respectively) compared with other cancer cell lines tested .
Metabolic Pathways
It is known that its biosynthetic pathway correlates with the MEP/DOXP pathway .
Transport and Distribution
It is known that this compound and its analogs exhibit interesting and broad antitumor activity in various cell and animal models .
Subcellular Localization
It is known that this compound and its analogs exhibit interesting and broad antitumor activity in various cell and animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tanshinlactone involves several key steps. One notable method includes the Horner–Wadsworth–Emmons olefination of 4-formyl-2H-benzo[h]chromen-2-ones with phosphonic acid diethyl esters . This reaction is carried out under specific conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound is not extensively documented. the extraction from Salvia miltiorrhiza roots remains a primary source. Advances in biotechnological methods, such as elicitation with yeast elicitors and cell transformations, have been explored to enhance the production of tanshinones .
Chemical Reactions Analysis
Types of Reactions: Tanshinlactone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the quinone structure, potentially enhancing its biological activity.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone, altering its pharmacological properties.
Substitution: Substitution reactions, particularly on the aromatic rings, can yield derivatives with different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products: The major products formed from these reactions include various this compound derivatives, each with unique biological activities .
Scientific Research Applications
Chemistry: It serves as a lead compound for the synthesis of novel derivatives with enhanced biological activities.
Comparison with Similar Compounds
- Tanshinone I
- Tanshinone IIA
- Cryptotanshinone
Comparison: Tanshinlactone is unique among tanshinones due to its potent and selective activity against breast cancer cells . Unlike other tanshinones, it has a distinct lactone ring structure, which contributes to its unique biological properties. The presence of specific functional groups, such as the carbonyl group on the C-ring, plays a crucial role in its activity .
Properties
IUPAC Name |
6,14-dimethyl-12,16-dioxatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,8,11(15),13-heptaen-17-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O3/c1-9-4-3-5-12-11(9)6-7-13-14(12)17(18)20-15-10(2)8-19-16(13)15/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYMGLBSIBHGCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC3=C(C2=CC=C1)C(=O)OC4=C3OC=C4C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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